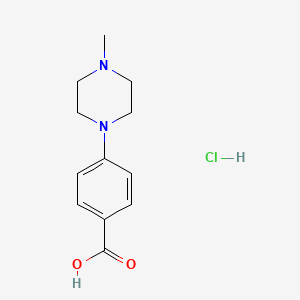

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYLIEQCBNLGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595047 | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289044-60-6 | |

| Record name | 4-(4-Methylpiperazin-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

This guide provides an in-depth technical overview of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into its properties, synthesis, and applications.

Chemical Identity and Structural Elucidation

At the outset, it is critical to establish the precise chemical identity of the topic compound to avoid confusion with structurally similar molecules.

The compound of interest is This compound .

-

CAS Number: 289044-60-6[1]

-

Molecular Formula: C₁₂H₁₇ClN₂O₂[1]

-

Molecular Weight: 256.73 g/mol [1]

-

IUPAC Name: 4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride[1]

The structure is characterized by a direct linkage between the nitrogen atom of the 4-methylpiperazine ring and the phenyl ring of the benzoic acid moiety. This direct N-C aromatic bond creates a rigid, conjugated system that dictates its chemical behavior.

Critical Distinction from a Related Analogue

A common point of confusion in literature and commercial listings is the differentiation from a closely related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS Number: 106261-49-8). The key structural difference is the presence of a methylene (-CH₂-) bridge between the piperazine ring and the benzoic acid moiety in the latter.[1] This seemingly minor difference significantly alters the molecule's flexibility, electronic properties, and synthetic accessibility, leading to different applications. For instance, the methylene-bridged compound is a well-documented intermediate in the synthesis of the anticancer drug Imatinib.[2]

The diagram below illustrates this crucial structural distinction.

Caption: Structural comparison of the topic compound and its methylene-bridged analogue.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of this compound is intentionally designed to enhance its aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability.[1] The table below summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 289044-60-6 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 256.73 g/mol | [1] |

| Appearance | White to off-white crystalline powder (inferred) | [1] |

| Melting Point | 245°C (with decomposition) | |

| Solubility | Enhanced water solubility compared to free base. | [1] |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | [1] |

| InChI Key | UCFZVQHKTRSZMM-UHFFFAOYSA-N | [3] |

Synthesis and Quality Control

Retrosynthetic Analysis and Plausible Synthesis Route

While specific, detailed protocols for the synthesis of CAS 289044-60-6 are less prevalent in readily available literature compared to its analogue, a logical synthetic route can be devised based on fundamental organic chemistry principles, such as nucleophilic aromatic substitution (SNAAr) or Buchwald-Hartwig amination.

A plausible and efficient approach involves the coupling of 4-fluorobenzoic acid (or a suitable ester thereof) with 1-methylpiperazine. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.

Caption: Plausible synthesis workflow for 4-(4-Methylpiperazin-1-yl)benzoic acid HCl.

Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for this type of N-arylation reaction.

Step 1: Nucleophilic Aromatic Substitution

-

To a stirred solution of 1-methylpiperazine (1.2 equivalents) and a suitable base such as potassium carbonate (2.5 equivalents) in dimethyl sulfoxide (DMSO), add 4-fluorobenzoic acid (1.0 equivalent).

-

Heat the reaction mixture to 120-140°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Adjust the pH to ~7 to precipitate the free base product. Filter the solid, wash with water, and dry under vacuum.

Step 2: Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable alcohol (e.g., isopropanol).

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.

-

Stir the mixture. The hydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.

Quality Control and Characterization

To ensure the integrity of the final compound, a rigorous quality control process is essential. This self-validating system confirms both purity and structural identity.

| Analytical Technique | Purpose | Expected Outcome |

| HPLC with UV Detection | Assess purity and quantify impurities. | Purity ≥98.5%.[1] |

| ¹H-NMR & ¹³C-NMR | Confirm the chemical structure and connectivity. | Spectra should be consistent with the proposed structure, showing characteristic peaks for aromatic and aliphatic protons/carbons. |

| Mass Spectrometry (MS) | Determine the molecular weight. | A mass peak corresponding to the molecular ion of the free base [M+H]⁺ should be observed. |

| Karl Fischer Titration | Measure water content. | Water content ≤1.5%.[1] |

Applications in Research and Drug Development

This compound primarily serves as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1] Its structure contains several key features that are highly valued in medicinal chemistry:

-

Piperazine Moiety: A common scaffold in drug design, known to improve pharmacokinetic properties such as solubility and cell permeability.

-

Carboxylic Acid Group: Provides a reactive handle for forming amide bonds, esters, or other functional groups, allowing for its conjugation to other molecules.[4]

-

Tertiary Amine: The methylpiperazine group can be protonated at physiological pH, which can influence receptor binding and solubility.

While it is distinct from the Imatinib intermediate, its structural motifs are prevalent in various kinase inhibitors and other targeted therapies.[4] It is a valuable starting material for constructing libraries of novel compounds for screening against various biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Identification: The free base form may cause skin, eye, and respiratory irritation.[3] The hydrochloride salt is expected to have a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[5][6]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

Conclusion

This compound (CAS: 289044-60-6) is a valuable chemical intermediate with distinct properties defined by the direct linkage of its core moieties. A clear understanding of its structure, particularly in differentiation from its methylene-bridged analogue, is paramount for its correct application in synthesis and drug discovery. The methodologies and data presented in this guide provide a robust framework for researchers and developers to effectively utilize this compound in their work.

References

- Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?

- Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.

- Vulcanchem. (n.d.). This compound - 289044-60-6.

- Fisher Scientific. (2025). Safety Data Sheet: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate.

- Echemi. (2021). 4-(4-Methyl-piperazin-1-ylmethyl)-benzoicacid Dihydrochloride.

- MySkinRecipes. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.

- Ningbo Inno Pharmchem Co.,Ltd. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.

- ChemSrc. (2019). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS, 106261-48-7 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). This compound | 289044-60-6.

- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.

Sources

- 1. This compound (289044-60-6) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride [myskinrecipes.com]

- 5. capotchem.com [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.ca [fishersci.ca]

"4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride physical and chemical properties"

An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, and applications of this compound (CAS No: 289044-60-6). This document is intended for researchers, medicinal chemists, and drug development professionals who utilize this compound as a chemical intermediate and building block. A key focus of this guide is to differentiate this molecule from its structurally related and often confused analogue, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a well-known intermediate in the synthesis of Imatinib.

Chemical Identity and Core Physicochemical Properties

This compound is a heterocyclic aromatic carboxylic acid. The molecule features a benzoic acid core where the para-position is directly substituted with a 4-methylpiperazine moiety. This direct N-aryl bond creates a rigid, planar structure that influences its chemical reactivity and utility as a synthetic scaffold. The compound is supplied as a hydrochloride salt to enhance its stability and aqueous solubility.

The fundamental identifiers and properties are summarized below.

Diagram: Chemical Structure

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | [1] |

| CAS Number | 289044-60-6 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 256.73 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 245°C (with decomposition) | |

| Solubility | Enhanced water solubility compared to its free base. | [1] |

| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | [1] |

| InChI Key | UCFZVQHKTRSZMM-UHFFFAOYSA-N (Free Base) | [2] |

Structural Distinction: A Critical Clarification

In pharmaceutical and chemical literature, this compound is frequently confused with a structurally similar compound: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8). The latter is a widely recognized intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib.[3] The primary structural difference is the presence of a methylene (-CH₂-) bridge between the piperazine ring and the benzoic acid ring in the Imatinib intermediate, a feature absent in the topic compound of this guide.

This structural variance significantly alters the molecule's flexibility, electronic properties, and synthetic utility. The direct N-aryl bond in our target compound (289044-60-6) results in a more rigid conformation compared to the flexible benzyl-amine linkage in the Imatinib intermediate (106261-49-8).

Diagram: Structural Comparison

Caption: Plausible synthetic route to the target compound.

Causality in Synthesis:

-

Choice of Reactants: 4-Fluorobenzoic acid is often preferred over 4-chlorobenzoic acid because the fluorine atom is a better leaving group in nucleophilic aromatic substitutions on electron-deficient rings.

-

Reaction Conditions: A polar aprotic solvent like DMSO is used to solubilize the reactants and facilitate the reaction. A weak base such as potassium carbonate (K₂CO₃) is required to act as a proton scavenger. Heat is necessary to overcome the activation energy of the reaction.

-

Purification: The free base is typically purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts.

-

Salt Formation: The final hydrochloride salt is prepared by treating a solution of the purified free base with hydrochloric acid (often as a solution in isopropanol or diethyl ether). This step not only forms the salt but also serves as a final purification step, as the salt often precipitates with high purity.

Analytical Characterization

Ensuring the identity, purity, and quality of this compound requires a combination of chromatographic and spectroscopic techniques. A robust High-Performance Liquid Chromatography (HPLC) method is essential for purity assessment.

Protocol: Reversed-Phase HPLC for Purity Analysis

This method is designed to provide excellent resolution and peak shape for this polar, ionizable compound.

Table 3: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention for aromatic compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN) | TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine nitrogen. |

| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures that any impurities with different polarities are effectively separated. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The benzoic acid chromophore provides strong absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with the mobile phase. |

Diagram: Analytical Workflow

Caption: Standard workflow for HPLC purity analysis.

Expected Spectroscopic Data

-

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid ring (two doublets), the piperazine ring protons (two sets of multiplets), and the N-methyl group (a singlet).

-

Mass Spectrometry (MS): In positive-ion ESI-MS, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₂H₁₇N₂O₂⁺.

-

Infrared (IR) Spectroscopy: Key peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-N stretching vibrations.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable scaffold in medicinal chemistry.

-

Privileged Structure: The piperazine motif is a "privileged structure," appearing in numerous approved drugs due to its favorable properties, including high aqueous solubility and the ability to form two hydrogen bonds, which aids in binding to biological targets. [1]* Scaffold for Kinase Inhibitors: The rigid framework can be used as a starting point for the synthesis of kinase inhibitors. The carboxylic acid group provides a convenient handle for amide coupling to introduce other pharmacophoric elements. [1][4]* Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and defined structure make it an attractive fragment for FBDD screening campaigns to identify initial hits against protein targets.

Stability, Storage, and Handling

-

Stability: As a hydrochloride salt, the compound is generally stable under normal laboratory conditions. It is hygroscopic and should be protected from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. For detailed safety information, consult the product's Safety Data Sheet (SDS).

References

- Vertex AI Search. (2026). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Vertex AI Search. (2026). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.

- Vertex AI Search. (2026). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.

- Vertex AI Search. (2026). Imatinib EP Impurity G.

- Vulcanchem. (n.d.). This compound - 289044-60-6.

-

PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]

- MySkinRecipes. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 289044-60-6) in organic solvents. Addressed to researchers, medicinal chemists, and drug development professionals, this document navigates the critical distinction between this molecule and its closely related analogue, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a key intermediate in the synthesis of Imatinib.[1][2] In the absence of extensive published quantitative solubility data for the target compound, this guide offers a foundational understanding based on its physicochemical properties and established principles of solute-solvent interactions. The core of this whitepaper is a detailed, field-proven experimental protocol for systematically determining solubility, designed to yield reliable and reproducible data essential for process development, formulation, and crystallization studies.

Introduction: Unraveling Molecular Identity and its Importance

In pharmaceutical development, precise molecular identification is paramount, as even minor structural variations can drastically alter physicochemical properties, including solubility. The subject of this guide, this compound, is a crystalline compound featuring a direct linkage between the 4-methylpiperazine group and the benzoic acid moiety.[3]

It is crucial to distinguish it from a structurally similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS: 106261-49-8). The latter contains a flexible methylene (-CH2-) bridge between the piperazine and aromatic rings and exists as a dihydrochloride salt.[3] This seemingly small difference—the absence of a methylene linker in our target compound—creates a more rigid structure with distinct electronic properties, which is expected to significantly influence its solubility profile.[3] While the dihydrochloride is well-documented as an intermediate for the anticancer drug Imatinib, our focus remains on the monohydrochloride species.[1][2][4]

The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of weakly basic parent compounds.[5] However, this conversion introduces ionic character, which complicates solubility in organic media. Understanding this solubility is not merely an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

-

Formulation Science: Developing stable liquid formulations or controlling precipitation.

-

Analytical Chemistry: Choosing mobile phases for chromatographic purification and analysis.

This guide will therefore equip the research scientist with the necessary theoretical framework and a practical, robust methodology to approach the solubility determination of this specific active pharmaceutical ingredient (API) salt.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its structural and electronic properties, which dictate the nature and strength of its interactions with the solvent.

Key Physicochemical Parameters

A summary of the known properties for this compound and its free base is presented below. These parameters form the basis for predicting its behavior in various solvents.

| Property | This compound | 4-(4-Methylpiperazin-1-yl)benzoic acid (Free Base) | Reference |

| CAS Number | 289044-60-6 | 86620-62-4 | [3][6] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₆N₂O₂ | [3][6] |

| Molecular Weight | 256.73 g/mol | 220.27 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder (predicted) | Not specified | [3] |

| Melting Point | Predicted range of 200-220°C (with decomposition) | Not specified | [3] |

| XLogP3 (Free Base) | Not applicable | -0.9 | [6] |

| Hydrogen Bond Donors | 2 (from -COOH and piperazinium N-H) | 1 (from -COOH) | [6] |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and piperazine N) | 4 (from C=O, -OH, and both piperazine N) | [6] |

Note: The hydrochloride salt introduces an ionic center and an additional hydrogen bond donor, significantly increasing its polarity compared to the free base.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational framework for predicting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxyl, carbonyl, and protonated piperazine groups of the molecule. Furthermore, their high dielectric constant can help stabilize the ionic interaction between the piperazinium cation and the chloride anion. Therefore, moderate to good solubility is anticipated in simple alcohols. For the related dihydrochloride compound, it is noted to be "Soluble in methanol".[7][8]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, making them capable of solvating the cationic portion of the molecule effectively. The related dihydrochloride is described as "Very soluble in N,N-Dimethylformamide".[7] Acetonitrile, being less polar, is expected to be a poorer solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The high polarity and ionic nature of the hydrochloride salt make it energetically unfavorable to dissolve in non-polar solvents. The energy required to break the crystal lattice and dissociate the ion pair would not be compensated by weak van der Waals interactions with the solvent. Therefore, the compound is expected to be practically insoluble in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have low polarity. The related dihydrochloride is "Very slightly soluble in chloroform," suggesting our target compound will exhibit similarly poor solubility.[7]

Experimental Protocol for Solubility Determination

This section details a robust, self-validating protocol for the quantitative determination of solubility. The method is designed to establish equilibrium and ensure data accuracy.

Workflow Overview

The experimental process follows a logical sequence from preparation to analysis, ensuring that equilibrium is achieved and accurately measured.

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment

-

API: this compound (purity ≥98.5%)

-

Solvents: HPLC-grade organic solvents (Methanol, Ethanol, Isopropanol, Acetonitrile, DMF, DMSO, Toluene, Dichloromethane).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Isothermal orbital shaker or rotator capable of maintaining 25 ± 0.5 °C.

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Volumetric flasks and pipettes.

-

Step-by-Step Methodology

1. Preparation of Saturated Solutions: a. Accurately weigh approximately 20-50 mg of the API into a tared glass vial. The goal is to ensure a visible excess of solid remains after equilibrium is reached.[9] b. Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial. c. Securely cap the vials to prevent solvent evaporation. d. Prepare a minimum of three replicate vials for each solvent to ensure statistical validity.[9]

2. Equilibration: a. Place the vials in an isothermal shaker set to a constant temperature, typically 25 °C (or another temperature relevant to the process). b. Agitate the vials at a speed sufficient to keep the solid suspended throughout the solvent. c. Allow the slurries to equilibrate for at least 24 hours. For definitive studies, sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, which signifies that equilibrium has been reached.[9]

3. Sample Processing: a. After equilibration, remove the vials and allow the excess solid to settle for 30 minutes in the temperature-controlled environment. b. To separate the liquid phase from the undissolved solid, either: i. Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter: Draw the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Self-validation step: Ensure the filter material does not adsorb the analyte by passing a standard solution of known concentration through it and re-analyzing. c. Immediately after separation, carefully pipette a known aliquot of the clear supernatant into a pre-filled volumetric flask containing a suitable diluent (typically the mobile phase of the HPLC method). This step is critical to prevent precipitation of the API due to temperature changes or solvent evaporation.[9] Record the dilution factor accurately.

4. Quantitative Analysis (HPLC-UV): a. Prepare a set of calibration standards of the API in the same diluent used for the samples. b. Analyze the calibration standards and the diluted samples using a validated, stability-indicating HPLC-UV method. c. Calculate the concentration of the API in the diluted sample by interpolating from the calibration curve. d. Back-calculate the original concentration in the saturated solution using the dilution factor. This value represents the solubility.

5. Data Reporting: a. Report the solubility as an average of the replicates ± standard deviation. b. Express the results in standard units (e.g., mg/mL or g/100 mL) and specify the temperature.

Anticipated Results and Interpretation

Based on the theoretical analysis, the solubility data for this compound is expected to follow a predictable trend. This data can be effectively summarized for comparative analysis.

Predicted Solubility Ranking and Data Summary Table

The following table presents the anticipated qualitative and quantitative solubility ranges. The quantitative values are hypothetical and serve as a template for presenting experimentally determined data.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Expected Quantitative Range (mg/mL @ 25°C) |

| Polar Protic | Methanol | Soluble | 10 - 50 |

| Ethanol | Moderately Soluble | 5 - 20 | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 | |

| Acetonitrile | Slightly Soluble | 1 - 5 | |

| Chlorinated | Dichloromethane (DCM) | Very Slightly Soluble | < 1 |

| Non-Polar | Toluene | Practically Insoluble | < 0.1 |

| Hexane | Practically Insoluble | < 0.1 |

Causality and Field Insights

-

Dominance of Ionic Character: The high solubility in polar aprotic solvents like DMF and DMSO will likely be driven by their ability to effectively solvate the piperazinium cation and the chloride anion, overcoming the crystal lattice energy.

-

Role of Hydrogen Bonding: In protic solvents like methanol, solubility is a balance. While the solvent can hydrogen bond with the API, it must also disrupt the strong ionic and hydrogen bonding within the crystal lattice. This often results in lower solubility compared to highly polar aprotic solvents.

-

Impact on Crystallization: If attempting to crystallize this compound, an anti-solvent approach would be highly effective. For example, dissolving the compound in a minimal amount of hot methanol and then adding a non-polar anti-solvent like toluene would likely induce rapid precipitation. The precise solubility data is essential for optimizing solvent/anti-solvent ratios and controlling particle size.

Conclusion and Future Directions

This guide establishes a clear scientific framework for understanding and determining the solubility of this compound. By clarifying its molecular structure, leveraging physicochemical principles, and providing a detailed experimental protocol, we have created a roadmap for researchers to generate the critical data needed for pharmaceutical development. The ionic nature of this hydrochloride salt dictates its preference for highly polar solvents, a hypothesis that the proposed experimental work will quantitatively confirm. The resulting data will be instrumental in guiding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from laboratory research to viable pharmaceutical application.

References

- Vertex AI Search Result, 2026. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. [URL: Provided by grounding tool]

- Vertex AI Search Result, 2026. This compound - 289044-60-6 - Vulcanchem. [URL: Provided by grounding tool]

- Vertex AI Search Result, 2026. 4-(4-Methyl-piperazin-1-ylmethyl)-benzoicacid Dihydrochloride - Echemi. [URL: Provided by grounding tool]

- PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10335346]

- Vertex AI Search Result, 2026. SPECIFICATION: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride. [URL: Provided by grounding tool]

- Vertex AI Search Result, 2026. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. [URL: Provided by grounding tool]

- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/736532]

- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. [URL: https://patents.google.

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- World Health Organization. (2019). Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Annex 4, WHO Technical Report Series, No. 1019. [URL: https://www.who.

- Peresypkin, A. V., et al. (2008). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 97(9), 3724-3734. [URL: Provided by grounding tool]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. [URL: https://patents.google.

- Vertex AI Search Result, 2026. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8. [URL: Provided by grounding tool]

- Vertex AI Search Result, 2026. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - BLDpharm. [URL: Provided by grounding tool]

- Akbari, J., Dideban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. [URL: https://pubmed.ncbi.nlm.nih.gov/31877353/]

- Puranik, S. B., et al. (2010). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Journal of Pharmaceutical Research, 3(1), 1-5. [URL: Provided by grounding tool]

- Solubility of Things. Pyrazole. [URL: https://solubilityofthings.

- Bazzo, G., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 183, 468-480. [URL: Provided by grounding tool]

- University of Sydney. (2023). Solubility of Organic Compounds. [URL: Provided by grounding tool]

- ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [URL: https://www.researchgate.net/publication/338162235_Determination_and_prediction_of_solubilities_of_active_pharmaceutical_ingredients_in_selected_organic_solvents]

- ResearchGate. Table 2 : Overview of some organic solvents. [URL: https://www.researchgate.net/figure/Overview-of-some-organic-solvents_tbl2_265221125]

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 3. This compound (289044-60-6) for sale [vulcanchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 5.imimg.com [5.imimg.com]

- 9. who.int [who.int]

A Technical Guide to Understanding 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride: From Synthetic Intermediate to a Framework for Mechanistic Discovery

Abstract: This technical guide addresses the compound 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. Contrary to inquiries about a direct mechanism of action, this document establishes that the compound is not an active pharmaceutical ingredient (API) with a defined pharmacology. Instead, it is a crucial synthetic intermediate, most notably in the production of the tyrosine kinase inhibitor Imatinib. This guide will elucidate its role in medicinal chemistry, analyze its structure for hypothetical target interactions, and propose a comprehensive, field-proven experimental workflow for any researcher aiming to characterize the mechanism of action of novel compounds derived from this or similar scaffolds.

Part 1: The Identity of this compound - A Critical Intermediate

Initial investigation into the mechanism of action of this compound reveals its primary role is not that of a therapeutic agent, but as a key building block in pharmaceutical synthesis.[1] Extensive literature and patent documentation identify this compound (and its related forms) as a pivotal precursor in the synthesis of Imatinib, a foundational drug in targeted cancer therapy.[2][3]

Imatinib is a potent inhibitor of specific protein tyrosine kinases, including BCR-Abl, c-KIT, and PDGF-R, and its development revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[2][3] The subject compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides a significant portion of the final Imatinib structure.[2][3] Its synthesis is a well-documented process, often starting from materials like p-cyanobenzylchloride or 4-(Chloromethyl)benzoic acid and reacting with N-methylpiperazine.[4][5][6]

The key takeaway for researchers is that the "action" of this compound is chemical, not pharmacological. Its value lies in the reactive potential of its benzoic acid and methylpiperazine moieties, which allow it to be incorporated into larger, more complex molecules designed to interact with specific biological targets.[1][7]

Part 2: Structural Analysis and Hypothetical Target Engagement

While this compound itself is not a drug, its core structure contains pharmacophoric elements common in many active molecules. Analyzing these features can provide insights into the types of targets that derivatives of this scaffold might engage.

-

Methylpiperazine Group: This is a ubiquitous feature in medicinal chemistry. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets. The piperazine ring itself is a rigid, non-planar structure that can act as a versatile scaffold.

-

Benzoic Acid Group: The carboxyl group is a hydrogen bond donor and acceptor and can also form salt bridges with basic residues like lysine or arginine. It is a classic feature for engaging with protein targets.

-

Linker: The connection between the piperazine and benzoic acid is critical. In the Imatinib intermediate, a methylene bridge separates the two rings.[8] The specific compound of this guide, however, features a direct connection. This seemingly small difference drastically alters the molecule's rigidity and electronic properties, which would in turn affect its binding affinity and selectivity for any potential target.[8]

Given these features, one could hypothesize that a molecule built upon this scaffold might interact with targets such as kinases, G-protein coupled receptors (GPCRs), or enzymes where charged and aromatic interactions are critical for ligand recognition. The methylpiperazine group, in particular, is frequently found in kinase inhibitors and CNS-active agents.

Part 3: A Roadmap for Mechanistic Elucidation of Novel Derivatives

For a researcher who has synthesized a novel derivative of 4-(4-Methylpiperazin-1-yl)benzoic acid and observed a biological effect, the critical question is: "What is the mechanism of action?" The following section provides a robust, multi-stage workflow to answer this question.

Stage 1: Target Identification

The first step is to identify the molecular target(s) of your novel compound. This can be approached through several unbiased methods.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of your compound with a reactive handle (e.g., a terminal alkyne or azide for click chemistry) suitable for covalent attachment to a solid support, such as NHS-activated sepharose beads.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue that shows a response to your compound.

-

Affinity Pulldown: Incubate the protein lysate with the compound-conjugated beads. Proteins that bind to your compound will be captured.

-

Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove non-specific binders.

-

Elution: Elute the bound proteins, typically by boiling in SDS-PAGE sample buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the list of identified proteins against a control pulldown (using unconjugated beads) to identify specific binding partners.

Caption: Workflow for Affinity-Based Target Identification.

Stage 2: Target Validation and Characterization

Once potential targets are identified, you must validate the interaction and quantify its parameters.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Injection: Flow precise concentrations of your compound (the analyte) over the chip surface.

-

Signal Detection: Measure the change in the refractive index near the chip surface as your compound binds to and dissociates from the immobilized protein. This change is proportional to the mass on the surface and is measured in Response Units (RU).

-

Kinetic Analysis: Fit the association (k_on) and dissociation (k_off) curves to a binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (K_D).

Data Presentation: Binding Affinity Data

| Compound | Target Protein | K_D (nM) | k_on (1/Ms) | k_off (1/s) |

| Derivative X | Kinase Y | 50 | 1.2 x 10^5 | 6.0 x 10^-3 |

| Imatinib | Abl Kinase | 25 | 2.5 x 10^5 | 6.2 x 10^-3 |

| Control | Kinase Y | >10,000 | - | - |

Stage 3: Cellular and Functional Assays

After confirming a direct binding interaction, the next step is to determine if this interaction leads to a functional consequence in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Treatment: Treat intact cells with your compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis & Centrifugation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or mass spectrometry.

-

Melt Curve Generation: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Caption: Logic Flow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not for its own biological activity, but as a validated and essential component in the synthesis of complex drugs like Imatinib.[2][3][9] For researchers working with this scaffold to create novel therapeutic agents, understanding its synthetic utility is the first step. The subsequent challenge—elucidating the mechanism of action of new derivatives—can be systematically addressed through a logical progression of target identification, biophysical validation, and functional cellular assays. The workflows and protocols detailed in this guide provide a robust framework for moving from a novel compound to a well-characterized mechanism, paving the way for future drug development.

References

-

Vertex AI Search Result[10] . Details on the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. URL:

-

Vertex AI Search Result[2] . Comprehensive overview of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride as a key intermediate for Imatinib. URL:

-

Vertex AI Search Result[4] . Google Patents entry for the synthesis process of the Imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. URL:

-

Vertex AI Search Result[9] . ResearchGate article on a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as a key precursor to Imatinib. URL:

-

Vertex AI Search Result[1] . Description of the compound as an intermediate in pharmaceutical synthesis for kinase inhibitors. URL:

-

Vertex AI Search Result[3] . Discussion of the compound's role as a pivotal intermediate for Imatinib and Imatinib mesylate. URL:

-

Vertex AI Search Result[5] . Google Patents entry for a preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. URL:

-

Vertex AI Search Result[6] . Google Patents entry detailing a preparation method for the compound. URL:

-

Vertex AI Search Result[8] . A vendor page distinguishing between the title compound and the Imatinib intermediate which contains a methylene bridge. URL:

-

Vertex AI Search Result[7] . Description of the compound's utility in medicinal chemistry for creating drug candidates. URL:

Sources

- 1. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid [myskinrecipes.com]

- 8. This compound (289044-60-6) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

The Evolving Therapeutic Landscape of 4-(4-Methylpiperazin-1-yl)benzoic Acid Hydrochloride Derivatives: A Technical Guide

Abstract

The 4-(4-methylpiperazin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, most notably as a cornerstone of the revolutionary tyrosine kinase inhibitor, Imatinib.[1] However, the therapeutic potential of this versatile molecule extends far beyond its initial application. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of derivatives of 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride. We will delve into the rationale behind the design of these compounds, detail the experimental protocols for their synthesis and biological evaluation, and discuss their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

The Core Scaffold: Synthesis and Significance

The parent compound, 4-(4-methylpiperazin-1-yl)benzoic acid, is a critical pharmaceutical intermediate.[1][2] Its synthesis is a well-established process, with several methodologies available to achieve high purity and yield. A common and efficient route involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a suitable base and solvent.[3] The resulting product can then be converted to its hydrochloride salt.

The significance of this scaffold lies in its unique combination of a benzoic acid moiety, which can be readily functionalized, and a methylpiperazine group, which often plays a crucial role in binding to biological targets. This bifunctional nature makes it an ideal starting point for the development of a diverse range of therapeutic agents.[4]

General Synthesis Protocol for 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

This protocol is a representative example of the synthesis of the core scaffold.

Materials:

-

4-(Chloromethyl)benzoic acid

-

N-methylpiperazine

-

Sodium bicarbonate

-

N,N-Dimethylformamide (DMF)

-

Hydrogen chloride (gas or solution in an appropriate solvent)

-

Acetonitrile

-

Nanofiltration membrane (molecular weight cut-off 200-300 Da)

-

Centrifuge

Procedure:

-

In a reaction vessel equipped with a stirrer and thermometer, combine 4-(chloromethyl)benzoic acid, N-methylpiperazine, and sodium bicarbonate in DMF.[5]

-

Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 2 hours).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Utilize a nanofiltration membrane to remove unreacted N-methylpiperazine, the acid-binding agent, and resulting salts.[3] This can be performed under pressure (e.g., 0.5-1.0 MPa).[3]

-

Introduce hydrogen chloride gas into the concentrated solution to precipitate the dihydrochloride salt as a white solid.[3]

-

Isolate the product by centrifugation.[3]

-

Wash the solid with a suitable solvent (e.g., acetonitrile) and dry under vacuum.

Rationale for Key Steps:

-

Choice of Base: Sodium bicarbonate is a mild base used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

-

Nanofiltration: This modern purification technique offers an environmentally friendly and efficient method for removing impurities, leading to a high-purity product.[3]

-

Hydrochloride Salt Formation: Conversion to the hydrochloride salt often improves the compound's stability, solubility, and handling properties, which are crucial for pharmaceutical applications.

Biological Activities of 4-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives

The true therapeutic potential of the 4-(4-methylpiperazin-1-yl)benzoic acid scaffold is realized through the synthesis and evaluation of its derivatives. By modifying the carboxylic acid group, a wide array of amides, esters, and heterocyclic analogues can be generated, each with the potential for unique biological activities.

Anticancer Activity

The most extensively studied application of these derivatives is in the field of oncology. The foundational success of Imatinib has spurred the development of numerous other kinase inhibitors and cytotoxic agents based on this core structure.

A promising strategy involves the synthesis of N-substituted benzamide derivatives. These compounds have been shown to exhibit significant anti-proliferative activity against various cancer cell lines.[6]

Synthesis Workflow for N-Substituted Benzamide Derivatives:

Caption: General workflow for the synthesis of N-substituted benzamide derivatives.

Experimental Protocol: Synthesis of N-(Substituted-phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides

-

Activation of the Carboxylic Acid: Convert 4-((4-methylpiperazin-1-yl)methyl)benzoic acid to its more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or an alternative activating agent like HATU.

-

Amide Coupling: React the acyl chloride intermediate with a variety of substituted anilines or other primary/secondary amines in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane or DMF).

-

Purification: Purify the resulting N-substituted benzamide derivatives using column chromatography or recrystallization.

Biological Evaluation: In Vitro Cytotoxicity Assays

The anticancer activity of these derivatives is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[7]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide derivatives for a specified duration (e.g., 48 or 72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights:

Studies have shown that the nature and position of substituents on the aniline ring significantly influence the anticancer activity of these benzamide derivatives. For instance, the presence of specific functional groups can enhance the binding affinity of the molecule to its target protein, leading to increased cytotoxicity.[6]

Data Summary: Anticancer Activity of N-Substituted Benzamide Derivatives

| Compound ID | Substituent on Aniline | Target Cell Line | IC₅₀ (µM) | Reference |

| 13h | Varies | MCF-7 | Similar to MS-275 | [6] |

| 13k | Varies | MDA-MB-231 | Similar to MS-275 | [6] |

| 4b | Arylpiperazine | HepG2 | 4.8 | [8] |

| 4g | Arylpiperazine | HepG2 | 5.1 | [8] |

Antimicrobial Activity

Derivatives of 4-(4-methylpiperazin-1-yl)benzoic acid have also shown promise as antimicrobial agents. The incorporation of the piperazine moiety is a common strategy in the design of antibacterial and antifungal compounds.

The synthesis of ester and heterocyclic derivatives of the core scaffold can lead to compounds with significant antimicrobial properties.

Synthesis of Ester Derivatives:

Esterification of 4-(4-methylpiperazin-1-yl)benzoic acid with various alcohols can be achieved using standard methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reacting the corresponding acyl chloride with an alcohol.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[9]

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[10]

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[9]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Antimicrobial Activity Logical Flow:

Caption: Logical flow from synthesis to antimicrobial evaluation.

Enzyme Inhibition

The 4-(4-methylpiperazin-1-yl)benzoic acid scaffold is a versatile platform for the design of various enzyme inhibitors.

Certain benzamide derivatives of this scaffold have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[11]

Biological Evaluation: Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against BChE can be determined using a modified Ellman's method.

Protocol: BChE Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of BChE and the substrate (e.g., butyrylthiocholine iodide) in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Absorbance Measurement: Monitor the formation of the product (thiocholine), which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored compound, by measuring the absorbance at a specific wavelength over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Future Perspectives and Conclusion

The derivatives of this compound represent a rich and underexplored area of medicinal chemistry. While the focus has predominantly been on their application as anticancer agents, emerging evidence suggests their potential in treating infectious diseases and neurological disorders. Future research should aim to:

-

Expand the chemical diversity of the derivatives through the synthesis of novel amides, esters, and heterocyclic analogues.

-

Conduct comprehensive biological screening against a wider range of therapeutic targets.

-

Elucidate the mechanisms of action of the most promising compounds through detailed biochemical and cellular studies.

-

Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

- Vertex AI Search. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)

- World Health Organization. (2021). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved January 17, 2026.

- Slideshare. (n.d.). SCREENING OF ANTI CANCER DRUGS. Retrieved January 17, 2026.

- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved January 17, 2026.

- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved January 17, 2026.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- Thakur, A., et al. (2013). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 3(7), 145-151.

- PubMed. (n.d.). Bioassays for anticancer activities. Retrieved January 17, 2026.

- OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 17, 2026.

- NCBI Bookshelf. (n.d.).

- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205.

- Indian Journal of Heterocyclic Chemistry. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. 33(4), 499-507.

- MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. Retrieved January 17, 2026.

- Singh, M., et al. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.

- ResearchGate. (2024). (PDF)

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved January 17, 2026.

- PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.

- MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. Retrieved January 17, 2026.

- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved January 17, 2026.

- PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved January 17, 2026.

- RSC Publishing. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(56), 33861-33874.

- PubMed Central. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Basic esters of meta-/para-alkoxyphenylcarbamic acid containing 4-(2-methyl-/2-fluorophenyl)piperazin-1-yl moiety and their antimicrobial activity. Retrieved January 17, 2026.

- HEC. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Agents for Alzheimer’s Disease. Journal of the Chemical Society of Pakistan, 38(1).

- Bentham Science Publisher. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.

- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- PubMed. (n.d.). Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. Retrieved January 17, 2026.

Sources

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid [myskinrecipes.com]

- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. pdb.apec.org [pdb.apec.org]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

"spectroscopic data (NMR, IR, MS) of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Introduction

This compound is a key organic intermediate whose structural motif, featuring a piperazine ring linked to a benzoic acid core, is prevalent in medicinal chemistry. The piperazine heterocycle is a "privileged structure" found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity.[1][2] A precise and comprehensive understanding of this molecule's spectroscopic signature is paramount for researchers and drug development professionals to ensure structural integrity, confirm identity, and establish purity during synthesis and quality control processes.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a simple presentation of data, this document elucidates the causal relationships between the molecular structure and its spectral output, offering field-proven insights and robust experimental protocols.

Molecular Structure and Conformation

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a benzoic acid moiety substituted at the para-position with a 1-methylpiperazine group. The hydrochloride salt form means the most basic nitrogen, likely the tertiary amine within the piperazine ring, is protonated.

Caption: Proposed ESI-MS fragmentation of the protonated molecule.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol/water (50:50) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer. The instrument can be coupled with High-Performance Liquid Chromatography (LC-MS) for purity analysis.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50–500).

-

Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the lower mass peaks to identify key fragments and corroborate the proposed structure.

Integrated Spectroscopic Workflow

A logical and integrated workflow ensures that the data from each technique is used to build a complete and validated picture of the molecule's identity and purity.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR provide definitive structural confirmation of the carbon-hydrogen framework. IR spectroscopy offers rapid verification of key functional groups, particularly the characteristic signature of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust analytical package for researchers and developers, ensuring the quality and integrity of this valuable chemical intermediate.

References

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlp2e77Mlby51ANyEl-pg4BvmMNaCqYo5hyOBb9S0hJhcqwwKQizQY8GToYI18wz5T9hINmqjljlNs5kOxH4HNZCWR77uyASdOIwl-xs8V8AKpX-tkk44iE_JJG72zKXJeVCJ8YqQZ6kFiVXemvANDpBZn7ueRttJRB5uU2FLj86NvsfCM24iK1XRgE0T_YMUQlGvMUJsM00TMvBfBq-OZO-wsOLhXX1-HwJs=]

- Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmxszD0g8sy4sbh_cEeu-Qmn5StnGjpzeRyjk45PhUnS_2KTTmZ8AFcTyDaMiIisR7_5-pYfLmxhkaEcEv7TDdVnDXEABN0cat83iF6c8s9UrltMJTG97r4pFwjh8dOEiAoZiJlVzSqfY3zg==]

- Unknown. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_4dydfoKASoGPcSPMQQLnJqDQdlR4PkbjuXBhyrfhVlTWHpJ1793rVYjjWHm_CisUYwSxTCKARZYP7Edog-AxtJJ_zYX8kIPBXwfOuytli4VXl8yf_s7v-Jw_kJBeoC5a2gdm]

- S. Mohan, S. Gunasekaran, and S. Srinivasan. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrriRwrGkmn8Bs6sjdbuPcWDr1-d_1vC5YLzNpH5BDDqrtQ36LwctcdGKcbwa75Aq_miK-ZfmZtPsvu2FPL3tW2Gry96AVXvp0nFOH6zq4VD4Y5ZyE0zoxRUl-cShYglGBw_gdnnd8lA1CsQhC0iUbyUC61ILHxzb_Oco_bce1F1TYnc3czmWfLcQOdUY=]

- Unknown. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_h1RiY1wdGLCjXccvz4wPs5hzegp9EpxhtJbXbaPp3AxfiQ24V3951BqQJdoD_BRvDbRAWlX7ikzpcgavvpk_LAtdG-hqt89fcIKfosKyvk4P-ZOSmEUoypdCJi8uomIp22IQeXdJgcrRRAy6QMKuQWgM8bamKH8=]

- Unknown. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXaHUOrrtfm075r8aJe1-ngZJI8nXlzwou53147Hz4q677_X6tNGjTQ05KLPSPpg6vQA8Q1Kork6aoHiU-84-zVGRl5fsHiWBmwPayHAJhChJmx5sfpDw204DUEiPO1b6XKq_Arvg0Xi55qO-F]

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdGyhpnKFI3FbQw3ggK8WbguvnUHKBH68A3ta5XPxI6y97tq4yWGE_ugskHZZwooHeiI5L7G6wU_lEFoj8gjCFkjiaHrTC3VnTOY0-_napoakkx1aw1Pg98jN4VpMv8qEM1KFt_H7AuKfffJZaVVMZGdltRm0gXUmqn29GEf13TlrMqpSqXSeE]

- Vulcanchem. (n.d.). This compound - 289044-60-6. Retrieved from Vulcanchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBcRz9f33PJwcvfDoRx8WmmUhznZ4p0VdI9rdGRp1F1h1j0mzBMsjoSB5P3Q8MrWu-6QDFzEOiQeBjk8glQH4xG2lolyScTSxMWvud-fBeJ9jIGgU-9Wk8W8EKI-aeu1wg3LoOxxGd]

- Unknown. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8AQd_Z5XoKSh3eoQSAPUMZDsNw6W3MJIpUN4Tk0MJM9DXcc0ximtKXmfQLef5FHb2svMgbzHvHI4D_xfJ3hmSoygpb6lJL-aNrh3_KrQV5u0FtzSIy-LhWVy6HkXXYVuFRECt0JXle-CTpKcFBVsLvCPVDPrcvviibdVCu3sfxIPbekZ2fzhan5RHSY9AFv5X9Nyx81Fs8KpNN4JCeoe3S8JRaSV3tcHpVrqvBaAAzeyEhKqDW9R-yqKFoSOTZIeMPDMO8pqYg==]

- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5bUDlnIZ6XWvk5Z6IpE8icx0r38uRSHXKf7dB8raKi6FGHOQkNe1Xesf30CLC4dHSBkyHpiLjvvksEXjvncgWRFklLSSp8B1ErKdiPMq3-YR85KVLSsD3s17vs_QiErIf1rdv5fsrqABODovefHHX6OIsfVX2tKU=]

- Unknown. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ151OaOdyEUok3e884ydOz6CAVVwRuXVEgTwpjjuOiLlZQ7oH7brdv0IYovtwOEe7oT9dKAJGEil2MbJERAA-07-lTEZ5twZWmMvap3hQsyBOnt_Qbqbao7BncvJApYIYyXMb469mkbBAD5zKBkHcmrMMyQ4NOgymsF9M-xVV4_Gkz4vKPSHC-ScShE8OyY8lDf6uLWCwBbsFJmKpGfLw7WWbBFzCe-LspqnYtVNeKgrhvtEPOvsFo8VOwbjoR0lwdyjLaA==]

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from docbrown.info. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHYPC2jnFSnnOwfjY5MlfHM-lqQVXxafek66GCcYtFi5PEoU5zaIRWZpIXKYt6XwzZNSStLdmNmaPxWScOUdVzZsq6rgvobhR4XDgrrEJhO4ZubnMSjU2QZMd-jcMT_5hzR2CBKskmwjCJDSt0fZfCFm6ejMTD2IcF2iI=]

- Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9Wjmwikh1Z-W8mUqyWixO2bLuaFinY135Li2lNkio5zRKPdSwwIufnJg7eTJSavNqit4sUr4xkjlBKb8kYUdIX5GvcMdAK_NT6quF7QDP4T8CF7cYBpOgpOE6NJL6Ar1aHt8Cu42cqS65rSXgQ-MuNpJf_KO5LgZ4WvonxsiTkVGKZUGaD3SdA==]

- Unknown. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved from a website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOVUSjugB3TRw7HuLmqkKFJeKWhO1--rMLHBLarDKdjXfhwEQWNcpDaR1jmsCbaexBm59o8jTxqmcna4xY3rJUwRSt0Say_qHe13hb5yCieuQoV4yZAj0J_1ZixvUcQWIqarQrMSI2X_Qds-RaQYa7-irlysR0cGMp8nTFJcG9mf5EeVnqX5gPA2QctAhUSdZ9XCNkKBpuCJ0=]

- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Mw4MTcAg6fr3gzhOFWymkZP-jdcfIcEvyiP5TfC6KIPqJw8lQhpe4eqmHgqA4KfWAWzBTvapIDxc8j4YeC94WLKVFUyAxBbxyKqDlro4ErMT6cLTv0c8mx548N9qjt5dQK4bjMF_gSZhD6NE]

- Unknown. (n.d.). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9XOanTO6nTUuZ68pG0on7D2U2-f-71tXcevwuIJ0LbZPXRQfh42HF4E0jB2Mt9J8WrATI6P19Mcvhd8FgvkQ6mkexK2SBHd57NGbH2RSdk5cY-E7jqCMPyTLeyd2sqdj51PXc0fbs9VBFqzXr3W-qQuwvSdc=]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [https://vertexaisearch.cloud.google.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYSO8zcyAaPApTzZg93cVBJ0BiobawP2uSMClaxpznP_LJQr5euer2NrsXrB0VoUSrLJoBQ6-HNPd82gOQBrzd7ZcwJQOdv0BlCaViaqRl5NDqCi32BthqCKRVRsi4EIfxL4ghIZcJHXkQJYx5_XB8aTPxOHpaEhOt_4-CRtmlxaiuNToJtRrCVghhphzKj7Tm_cw2UeGtaY9T_Cmq_xs9XDI8yNIsCTO9zKo63CmrnwnP_MXyvnOP4U8B91WMLRKCr_OHxgP94XX8WQ96zAyATKIiEMJ9Xyf4h-G2Jdd7YTp3F47KW6SXmmhSPl8=]

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtuOJgZWv41iX4Tal4IXFDB7dGJlIVQjlgGDQAgt8lpvbTfFePn9geb_6naQXdqd_scZ6aWuWKQZmdn4lDueV1mo84ZP_du7Q8Y7DGmwlzZjRDuEdZm9gGex8DGkfBFwmxUjIiJUYSLNPGnZ1-gYRj-iPPf8DVlnxkO-jTbCBSBgoYsJq3eeIB-LRqr43LHQxxZKfEkRKSiL6_1YEZ7inf]

- ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkpuBNQR_d5wocrQxN4Tappfx6IP6XjfrxqVTQFQbEsCArasjC-aArHJdiUr3pAmbo_BN2niUAUzQCdtiTKSNI34yYG_pGkxFNZkFm_Wmpc9cjOfIEYaSO_J9YVLLJ3hny5p_i6EtKghUOdUsQ5BtdGaGO6mYpaHIfhgWo5P2ebOFt4xv17yu2PixxBU7yh6Hi]

- Unknown. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1j9VDmAcY0WTolylzbSqXRunfjihm_en1kIu3rwUUyCRpWlZpESXLa2omatbe9tlVV_KM5kzgazcxAJkhkKdRpJG8qenM86XUh97Gs4aSuzoY8MgAOuKTo9-6RilRvndxgDQMHpo=]

- BLDpharm. (n.d.). 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERiy3OjyMf4F2NIHV6oMgEoloVu94HCnHzYp8zfxAOe592-S2YuXlrlvayL__VjzgoWAF5sxiv_M96hvYs6Ldw85fGZzq2uF12ps-NodRpjc3AJLOyyXlLh-kGbK0QGeSDX0gXjwd5ok2NHtJI]